molecular formula C16H13Br2NO3 B12941453 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one CAS No. 88901-74-0

2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one

Cat. No.: B12941453
CAS No.: 88901-74-0
M. Wt: 427.09 g/mol
InChI Key: JRMNKCWOCBWCQY-UHFFFAOYSA-N
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Description

2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound’s unique structure, featuring bromine and methoxy groups, suggests potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of bromine atoms at the 2 and 4 positions of the acridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: Introduction of methoxy groups at the 1 and 3 positions using methanol and a suitable catalyst.

    Methylation: Addition of a methyl group at the 10 position using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might target the bromine atoms, converting them to hydrogen.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Debrominated acridine derivatives.

    Substitution: Amino or thio-substituted acridine derivatives.

Scientific Research Applications

2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may have applications in various fields:

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: Potential use as a fluorescent probe due to its acridine core.

    Medicine: Investigated for antimalarial and anticancer properties.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action for compounds like 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one often involves intercalation into DNA, disrupting replication and transcription processes. This can lead to cell death, making it a potential candidate for anticancer therapy. The bromine and methoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known fluorescent dye used in cell biology.

    Amsacrine: An anticancer agent that intercalates into DNA.

    Quinacrine: An antimalarial drug with a similar acridine structure.

Uniqueness

2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one’s unique combination of bromine and methoxy groups may confer distinct chemical reactivity and biological activity, potentially offering advantages over other acridine derivatives in specific applications.

Properties

CAS No.

88901-74-0

Molecular Formula

C16H13Br2NO3

Molecular Weight

427.09 g/mol

IUPAC Name

2,4-dibromo-1,3-dimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C16H13Br2NO3/c1-19-9-7-5-4-6-8(9)14(20)10-13(19)11(17)16(22-3)12(18)15(10)21-2/h4-7H,1-3H3

InChI Key

JRMNKCWOCBWCQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)Br)OC)Br

Origin of Product

United States

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